

Substituted 2-Phenylquinolines: A Comparative Guide to Their Antiviral Activity

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Compound of Interest

Compound Name: 4-Bromo-2-phenylquinoline

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The emergence of novel viral threats necessitates the development of effective antiviral agents. Substituted 2-phenylquinolines have emerged as a promising class of compounds with broad-spectrum antiviral activity, particularly against coronaviruses. This guide provides a comparative analysis of the antiviral performance of various substituted 2-phenylquinolines, supported by experimental data, to aid in the advancement of antiviral drug discovery.

Comparative Antiviral Activity and Cytotoxicity

The antiviral efficacy and cytotoxicity of a series of substituted 2-phenylquinolines were evaluated against Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) and two other human coronaviruses, HCoV-229E and HCoV-OC43. The following tables summarize the 50% effective concentration (EC50), 50% cytotoxic concentration (CC50), and the selectivity index (SI), providing a clear comparison of the therapeutic potential of these compounds.

Table 1: Antiviral Activity and Cytotoxicity of Substituted 2-Phenylquinolines against SARS-CoV-2 in VeroE6-eGFP Cells.

Compound	R	R1	R2	EC50 (μM)	CC50 (μM)	SI (CC50/EC50)
1a	H	H	2-(diethylamino)ethoxy	6.0	18	3
1f	H	H	2-(4-benzylpiperazin-1-yl)ethoxy	13.0	>100	>7.7
5a	6,7-di-OCH3	H	2-(diethylamino)ethoxy	8.0	>100	>12.5
6f	5,7-di-OCH3	H	2-(4-benzylpiperazin-1-yl)ethoxy	6.0	>100	>16.7
6g	5,7-di-OCH3	H	2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethoxy	2.6	>100	>38.5
7k	6-OCH3	8-OCH3	2-(piperidin-1-yl)ethoxy	2.8	60	21.4
8k	7-OCH3	8-OCH3	2-(piperidin-1-yl)ethoxy	0.8	15	18.8
9a	6,8-di-OCH3	H	2-(diethylamino)ethoxy	12.0	>100	>8.3

9j	6,8-di-OCH ₃	H	2-(4-methylpiperazin-1-yl)ethoxy	5.9	>100	>16.9
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Table 2: Antiviral Activity and Cytotoxicity of Selected 2-Phenylquinolines against HCoV-229E and HCoV-OC43 in HEL 299 Cells.

Compound	HCoV-229E EC ₅₀ (μM)	HCoV-OC43 EC ₅₀ (μM)	CC ₅₀ (μM)	HCoV-229E SI	HCoV-OC43 SI
1f	9.4	7.7	>100	>10.6	>13.0
5a	1.1	1.0	30	27.3	30.0
6f	1.2	1.1	>100	>83.3	>90.9
6g	0.9	0.8	>100	>111.1	>125.0
7k	0.6	0.6	20	33.3	33.3
8k	0.2	0.6	7	35.0	11.7
9a	2.1	1.8	50	23.8	27.8
9j	6.1	4.9	>100	>16.4	>20.4
CQ	1.3	1.1	>100	>76.9	>90.9
GS-441524	0.9	0.8	>100	>111.1	>125.0

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate further investigation.

Antiviral Assays

1. SARS-CoV-2 Antiviral Assay (Phenotypic Screening)[1]

- Cell Line: VeroE6 cells constitutively expressing enhanced green fluorescent protein (eGFP).

- Procedure:
 - Seed VeroE6-eGFP cells in 96-well plates.
 - The following day, treat the cells with serial dilutions of the test compounds.
 - Infect the cells with SARS-CoV-2.
 - After a suitable incubation period, assess the virus-induced cytopathic effect (CPE) by high-content imaging to quantify the eGFP signal.
 - The EC50 value is calculated as the compound concentration that results in a 50% reduction of the viral CPE.

2. HCoV-229E and HCoV-OC43 Antiviral Assays^[1]

- Cell Line: Human embryonic lung (HEL) 299 cells.
- Procedure:
 - Seed HEL 299 cells in 96-well plates.
 - Treat the cells with various concentrations of the test compounds.
 - Infect the cells with either HCoV-229E or HCoV-OC43.
 - After incubation, determine cell viability using a suitable method, such as the MTT assay, to quantify the cytopathic effect.
 - The EC50 values are calculated based on the reduction in viral cytopathogenicity.

Cytotoxicity Assay

- Cell Lines: VeroE6-eGFP and HEL 299 cells.
- Procedure:
 - Seed the respective cell lines in 96-well plates.

- Treat the cells with the same concentrations of the test compounds used in the antiviral assays, but without the addition of any virus.^[2]
- Incubate the plates for the same duration as the antiviral assays.
- Assess cell viability using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
- The CC50 value is determined as the compound concentration that reduces cell viability by 50%.

Mechanism of Action Assays

1. nsp13 Helicase Inhibition Assay^[1]

- Principle: This assay measures the ability of the compounds to inhibit the unwinding activity of the SARS-CoV-2 nsp13 helicase. A common method is a fluorescence resonance energy transfer (FRET)-based assay.
- Procedure:
 - A fluorescently labeled DNA or RNA substrate with a quencher is used. In its double-stranded form, the fluorescence is quenched.
 - The nsp13 helicase unwinds the substrate, separating the fluorophore and the quencher, resulting in an increase in fluorescence.
 - The reaction is performed in the presence and absence of the test compounds.
 - The reduction in the rate of fluorescence increase indicates inhibition of the helicase activity.

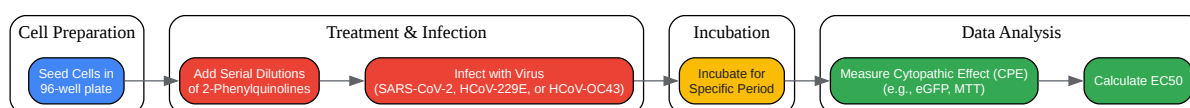
2. Autophagy Inhibition Assay^[1]

- Principle: This assay assesses the effect of the compounds on the autophagy pathway, often by monitoring the formation of autophagosomes. A key marker for autophagosomes is the microtubule-associated protein 1A/1B-light chain 3 (LC3).

- Procedure:
 - Cells are treated with the test compounds. Chloroquine (CQ) is often used as a positive control for autophagy inhibition.
 - Cells are then fixed and stained for endogenous LC3.
 - The conversion of the soluble form of LC3 (LC3-I) to the lipidated, autophagosome-associated form (LC3-II) is observed as the formation of puncta (dots) within the cytoplasm.
 - The number and intensity of LC3 puncta are quantified using fluorescence microscopy and image analysis. An increase in LC3 puncta suggests an accumulation of autophagosomes, which can be due to either induction of autophagy or blockage of the fusion of autophagosomes with lysosomes.

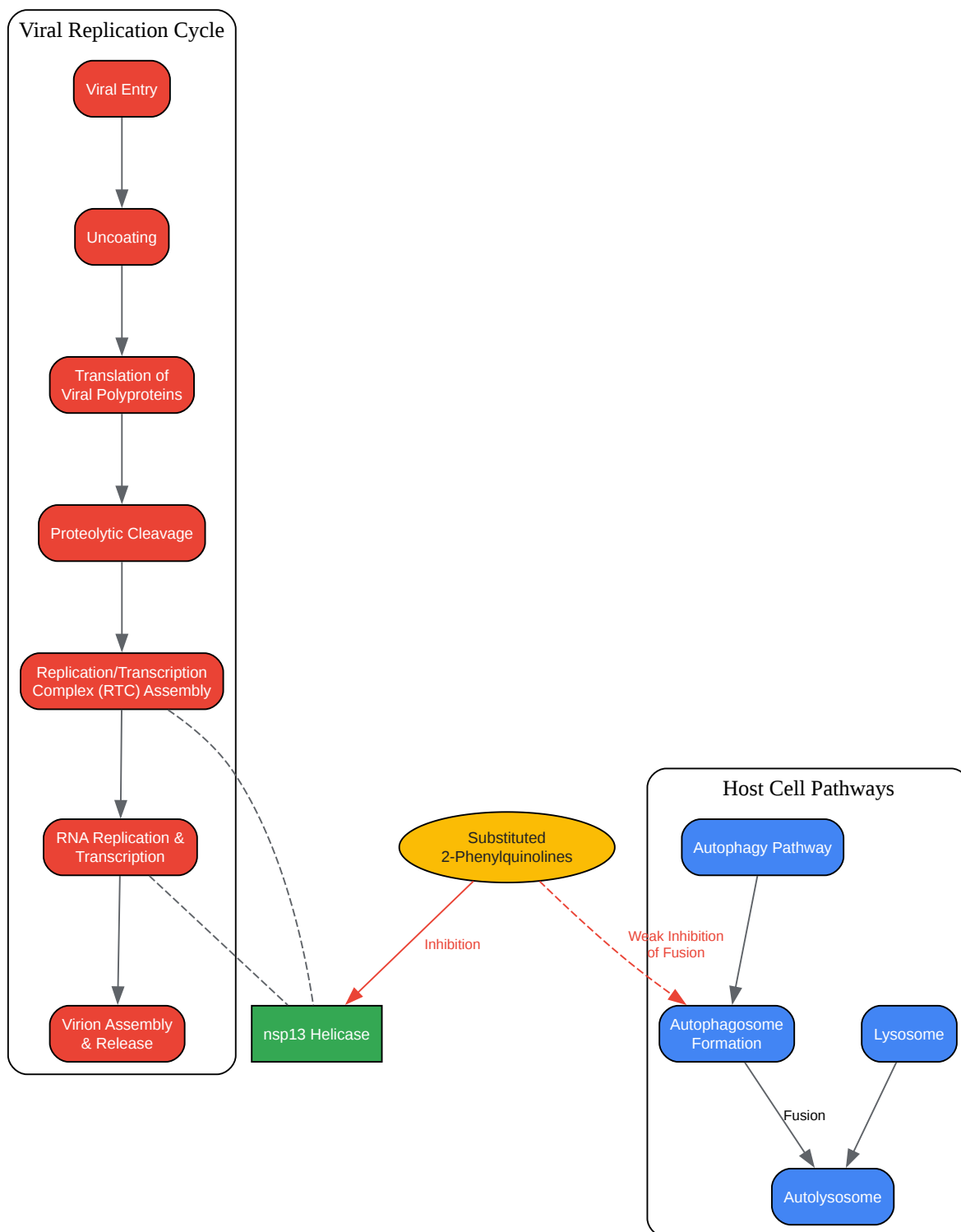
Visualizing Experimental Workflows and Signaling Pathways

To further clarify the experimental processes and the potential mechanism of action, the following diagrams have been generated using the DOT language.



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Caption: Workflow for the in vitro antiviral activity screening of substituted 2-phenylquinolines.



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Caption: Potential mechanisms of antiviral action for substituted 2-phenylquinolines against coronaviruses.

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References

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- 2. Immunodetection assays for the quantification of seasonal common cold coronaviruses OC43, NL63, or 229E infection confirm nirmatrelvir as broad coronavirus inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
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